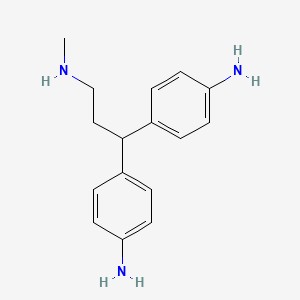
3,4-Dimethylenecyclobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylenecyclobut-1-ene is an organic compound with the molecular formula C₆H₆ and a molecular weight of 78.1118 g/mol . It is a cyclobutene derivative characterized by two methylene groups attached to the 3rd and 4th positions of the cyclobutene ring . This compound is of interest due to its unique structure and reactivity, which make it a subject of study in various fields of chemistry.
Métodos De Preparación
The synthesis of 3,4-Dimethylenecyclobut-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 1,5-hexadiyne with a suitable catalyst under specific conditions . The reaction typically requires a high temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
3,4-Dimethylenecyclobut-1-ene undergoes various types of chemical reactions, including:
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, producing halogenated cyclobutene derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,4-Dimethylenecyclobut-1-ene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylenecyclobut-1-ene involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the methylene groups, which can participate in various chemical reactions. These reactions often involve the formation of reactive intermediates, such as radicals or carbocations, which can further react to form stable products .
Comparación Con Compuestos Similares
3,4-Dimethylenecyclobut-1-ene can be compared with other similar compounds, such as:
Fulvene: Both compounds have similar molecular formulas but differ in their ring structures and reactivity.
1,5-Hexadiyne: This compound is a precursor in the synthesis of this compound and has different reactivity due to its linear structure.
Allene: Another compound with a similar molecular formula but different bonding and reactivity patterns.
The uniqueness of this compound lies in its cyclobutene ring structure with methylene groups, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
5291-90-7 |
|---|---|
Fórmula molecular |
C6H6 |
Peso molecular |
78.11 g/mol |
Nombre IUPAC |
3,4-dimethylidenecyclobutene |
InChI |
InChI=1S/C6H6/c1-5-3-4-6(5)2/h3-4H,1-2H2 |
Clave InChI |
WHCRVRGGFVUMOK-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


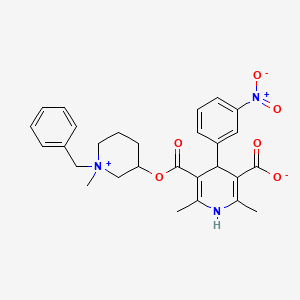

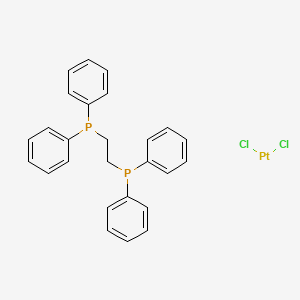

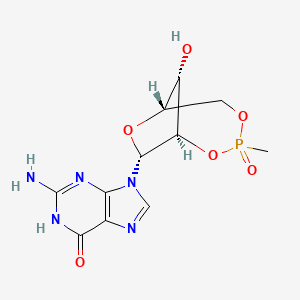
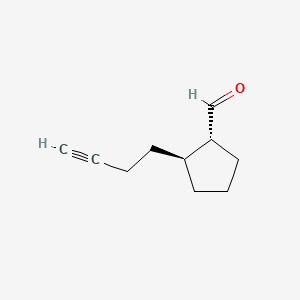
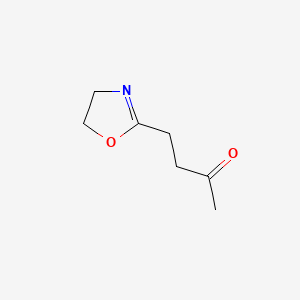

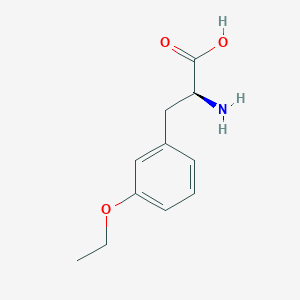
![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
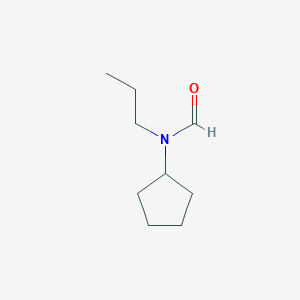
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
